molecular formula C5Cl2F8 B3041817 1,2-Dichloroperfluorocyclopentane CAS No. 376-75-0

1,2-Dichloroperfluorocyclopentane

Cat. No.: B3041817
CAS No.: 376-75-0
M. Wt: 282.94 g/mol
InChI Key: UMMLBZUMYNNRAK-UHFFFAOYSA-N
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Description

1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5Cl2F8. It is a member of the organofluorine family, characterized by the presence of both chlorine and fluorine atoms attached to a cyclopentane ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroperfluorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of perfluorocyclopentane. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form perfluorocyclopentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorocyclopentanone.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dichloroperfluorocyclopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloroperfluorocyclopentane involves its interaction with specific molecular targets. The compound’s stability and resistance to degradation make it an excellent candidate for studying long-term effects on biological systems. It primarily interacts with cellular membranes and proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloroperfluorocyclopentane is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring long-term stability and inertness .

Properties

IUPAC Name

1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLBZUMYNNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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